molecular formula C11H21I B8452140 (5-Iodo-pentyl)-cyclohexane

(5-Iodo-pentyl)-cyclohexane

Cat. No.: B8452140
M. Wt: 280.19 g/mol
InChI Key: NFJQDEYWBOQTHO-UHFFFAOYSA-N
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Description

(5-Iodo-pentyl)-cyclohexane is a halogenated cyclohexane derivative featuring a pentyl chain substituted with an iodine atom at the terminal position. Its synthesis involves reacting cyclohexyl magnesium chloride with 1,5-dibromopentane in the presence of lithium tetrachlorocuprate (Li₂CuCl₄) in tetrahydrofuran (THF), yielding 5-bromopentylcyclohexane as an intermediate. Subsequent halogen exchange using sodium iodide in acetone produces the final iodinated compound .

Properties

Molecular Formula

C11H21I

Molecular Weight

280.19 g/mol

IUPAC Name

5-iodopentylcyclohexane

InChI

InChI=1S/C11H21I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2

InChI Key

NFJQDEYWBOQTHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₁I
  • Molecular Weight : ~280.19 g/mol
  • Structure : A cyclohexane ring linked to a pentyl chain terminating in an iodine atom.

This compound’s reactivity and applications are influenced by the iodine atom’s polarizability and the alkyl chain’s hydrophobicity.

Comparison with Structural Analogs

Pentylcyclohexane (CAS 4292-92-6)

Molecular Formula : C₁₁H₂₂
Molecular Weight : 154.29 g/mol

Property (5-Iodo-pentyl)-cyclohexane Pentylcyclohexane
Halogenation Iodine-substituted No halogen
Reactivity High (iodine as leaving group) Low (inert hydrocarbon)
Stability Lower (prone to decomposition) High (stable under standard conditions)
Applications Organic synthesis intermediate Solvent, lubricant additive

Key Differences :

  • The iodine atom in this compound enhances its reactivity in nucleophilic substitution (SN₂) reactions compared to the non-halogenated pentylcyclohexane.
  • Pentylcyclohexane lacks polar functional groups, making it less suitable for synthetic chemistry but more stable for industrial applications .

Iodocyclohexane (CAS 626-62-0)

Molecular Formula : C₆H₁₁I
Molecular Weight : 210.06 g/mol

Property This compound Iodocyclohexane
Structure Pentyl chain + iodine Direct iodine on cyclohexane
Boiling Point Higher (long alkyl chain) Moderate (shorter chain)
Toxicity Potential acute toxicity (limited data) Acute toxicity, skin/eye irritation
Applications Specialty synthesis Laboratory reagent, catalysis

Key Differences :

  • The pentyl chain in this compound increases hydrophobicity and molecular weight, altering solubility and reactivity compared to iodocyclohexane.
  • Iodocyclohexane’s simpler structure facilitates use in catalysis (e.g., cyclohexane decomposition ), while the pentyl derivative may serve as a precursor for pharmaceuticals or surfactants.

Research Findings and Stability Considerations

  • Reactivity: The iodine atom in this compound makes it more reactive than its non-halogenated analog, particularly in substitution reactions. However, iodides are generally less stable than bromides or chlorides due to weaker C–I bonds .
  • Thermal Stability : Cyclohexane derivatives decompose at high temperatures (e.g., ~99% conversion at 600°C over Ni₃Al catalysts ), but the pentyl chain may delay decomposition compared to simpler iodocyclohexane.
  • Toxicity: Limited toxicological data exist for this compound, but iodocyclohexane’s hazards (acute toxicity, respiratory irritation ) suggest similar precautions are warranted.

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